molecular formula C20H19N3O5 B2476716 N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 941948-35-2

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No. B2476716
M. Wt: 381.388
InChI Key: SYJACIAOSRLDGI-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and several other functional groups including amide, ether, and ketone groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, amide, and ether groups would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the ether groups might be cleaved by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and the ether groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized novel compounds with structures similar to N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide to explore their potential as therapeutic agents. For instance, novel aromatic polyamides containing dimethoxy-substituted triphenylamine units were prepared to investigate their electrochromic properties and thermal stability, indicating potential applications in materials science and electronics (Chang & Liou, 2008). Similarly, the design and synthesis of novel 4-phenoxypyridine derivatives containing various carboxamide moieties have been explored for their inhibitory activities against c-Met kinase, showcasing the compound's potential in cancer therapy (Liu et al., 2020).

Anticancer Applications

Compounds with structures related to N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide have been studied for their anticancer properties. The investigation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective Met kinase inhibitors, highlighting the therapeutic potential of similar compounds in cancer treatment (Schroeder et al., 2009). Additionally, the synthesis and activity of novel acridone-4-carboxamides against multidrug resistance in cancer cells emphasize the importance of structural modification in enhancing the efficacy of potential anticancer agents (Dodic et al., 1995).

Mechanistic Studies

Research has also focused on understanding the mechanisms of action of compounds similar to N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide. For example, a study on a 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide compound revealed its interaction with p68 RNA helicase and its potential in cancer treatment through apoptosis induction and G2/M cell cycle arrest (Lee et al., 2013).

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-14-9-10-16(27-2)15(11-14)21-20(25)19-17(28-3)12-18(24)23(22-19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJACIAOSRLDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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